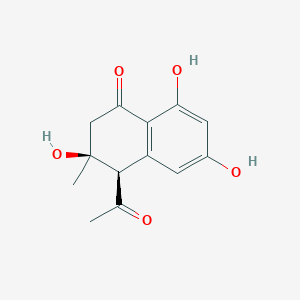
4-(顺式)-乙酰基-3,6,8-三羟基-3-甲基二氢萘酮
描述
Synthesis Analysis
The synthesis of similar dihydronaphthalene derivatives involves stereoselective processes and chiral intermediates. For instance, enantioselective hydrolysis using Rhizopusnigricans can yield chiral alcohols from racemic acetates of cis- and trans-dihydronaphthalene derivatives. The absolute stereochemistry of these compounds and key intermediates can be determined through chemical transformations and X-ray crystallography, highlighting the intricate methods required to obtain specific enantiomers and diastereomers (Kasai, Ziffer, & Silverton, 1985). Similarly, lipase-catalyzed resolution and kinetic racemic resolution have been applied to obtain specific isomers of dihydronaphthalene derivatives, demonstrating the complex techniques employed in synthesizing these compounds with desired stereochemical configurations (Jiménez-Teja, Daoubi, Collado, & Hernández-Galán, 2009).
Molecular Structure Analysis
The molecular structure of dihydronaphthalene derivatives, including their cis and trans configurations, significantly influences their physical and chemical properties. Conformational studies using empirical force fields have shown that steric repulsions lead to complex structural behaviors, including the possibility of chair-like structures and interconversion between different forms. This structural versatility is crucial for understanding the reactivity and interaction of these compounds with other molecules (Rabideau, Lipkowitz, & Nachbar, 1984).
Chemical Reactions and Properties
Dihydronaphthalene derivatives undergo various chemical reactions, including dienone-phenol rearrangement, which can lead to ring opening and the formation of new functional groups. These reactions are essential for further modifying the compound for specific applications or for understanding its reactivity patterns (Bell, 1972).
科学研究应用
腺苷 A(1) 受体结合活性:从塞纳叶中提取的化合物木犀草素被发现是腺苷 A(1) 受体的拮抗剂。该研究还分离并鉴定了 4-(顺式)-乙酰基-3,6,8-三羟基-3-甲基二氢萘酮作为在此过程中的新化合物 (Ingkaninan, IJzerman, & Verpoorte, 2000)。
微生物氧化以提高生产力:据报道,微生物双羟基化过程可从萘生产顺式-1,2-二羟基-1,2-二氢萘。该研究表明,微生物过程在提高类似二氢萘酮衍生物的生产力方面的潜力 (Bosetti 等,1996)。
抗真菌特性:从 Keissleriella sp. 中分离出一种具有新碳骨架的抗真菌代谢物,其在结构上与二氢萘酮相关,展示了潜在的抗真菌应用 (Liu 等,2002)。
合成和表征:一些研究专注于合成和表征与 4-(顺式)-乙酰基-3,6,8-三羟基-3-甲基二氢萘酮在结构上相关的化合物。例如,关于通过分子内还原偶联合成四环 [4.4.0.02,4.03,8] 癸酮的研究具有相关性 (Margaretha & Tissot, 1982)。
药物中的生物活性化合物:从各种来源(如透明椒草)中探索生物活性化合物,包括对二氢萘酮衍生物的研究。这些化合物显示出对癌细胞系具有潜在的生长抑制作用 (Xu 等,2006)。
对映选择性合成:研究了与二氢萘酮相关的四氢萘的顺式和反式衍生物的对映选择性合成,以了解它们在不对称合成和药物中的潜在应用 (Groenewold & Gross, 1981)。
属性
IUPAC Name |
(3S,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOAZOXGLUUEB-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C2=C(C(=O)C[C@]1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138226 | |
| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263368-92-9 | |
| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263368-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone?
A1: The study states that the structure of 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone was elucidated, but the specific spectroscopic data or molecular formula are not provided in the abstract [].
Q2: Were any other biological activities investigated for 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone besides adenosine A(1) receptor binding?
A2: The abstract only mentions that 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone was found to be "nonactive" []. It does not specify if other biological targets or assays were investigated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-5-[2-(Methylamino)propyl]-1,3-benzodioxol-4-ol Hydrochloride](/img/no-structure.png)
